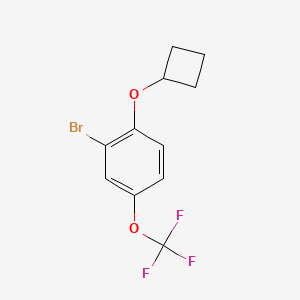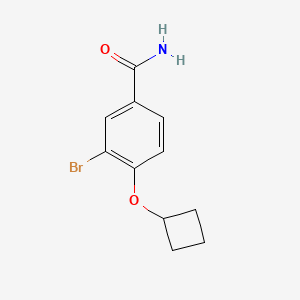
2-Anilinonaphthalene-6-sulfonic acid
Vue d'ensemble
Description
2-Anilinonaphthalene-6-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an aniline group and a sulfonic acid group. This compound is known for its applications in fluorescence-based studies and its role as a precursor in the synthesis of various dyes .
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action of 2,6-ANS is influenced by environmental factors such as the properties of the solvent. The binding properties of 2,6-ANS were found to depend significantly on the shape of the guest molecule, as well as on the properties of the solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by its environment.
Analyse Biochimique
Biochemical Properties
2-Anilinonaphthalene-6-sulfonic acid plays a significant role in various biochemical reactions due to its affinity for hydrophobic regions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it binds to proteins such as albumin and casein, where it can be used to monitor conformational changes. The interaction is primarily hydrophobic, with the aromatic aniline group inserting into nonpolar regions of the protein, while the sulfonic acid group remains exposed to the aqueous environment .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by integrating into cell membranes and interacting with membrane proteins. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to study the dynamics of membrane-bound receptors and their role in signal transduction . Additionally, it has been observed to induce changes in gene expression related to stress responses when cells are exposed to high concentrations.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to hydrophobic pockets within proteins, which can lead to changes in protein conformation and function. This binding can either inhibit or activate enzyme activity, depending on the nature of the interaction. For instance, the compound has been shown to inhibit certain hydrolases by blocking their active sites . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist for several hours, with gradual changes in cell signaling and metabolism observed over time . In in vitro studies, the compound’s stability allows for extended observation periods, making it suitable for long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used as a non-toxic fluorescent marker for imaging studies. At higher doses, it may exhibit toxic effects, including disruption of cellular membranes and induction of apoptosis . Threshold effects have been observed, where a specific concentration is required to elicit a measurable response, and exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various derivatives. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism is influenced by the presence of cofactors and other interacting molecules, which can modulate its biochemical activity.
Méthodes De Préparation
2-Anilinonaphthalene-6-sulfonic acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-6-sulfonic acid with ammonium salts . This method is commonly used in laboratory settings to produce the compound in relatively pure form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-Anilinonaphthalene-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, depending on the reagents used.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Anilinonaphthalene-6-sulfonic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Anilinonaphthalene-6-sulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
2-Aminonaphthalene-5-sulfonic acid:
The uniqueness of this compound lies in its specific fluorescence properties and its ability to form strong host-guest inclusion complexes, making it particularly useful in fluorescence-based studies and applications .
Propriétés
IUPAC Name |
6-anilinonaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-10-15(8-6-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZXNJFEIZTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942122 | |
| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20096-53-1 | |
| Record name | 6-Anilinonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylthio)pyrimidin-4-yl]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3114310.png)
![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3114318.png)












